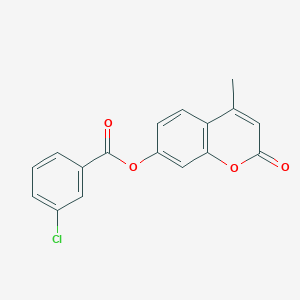

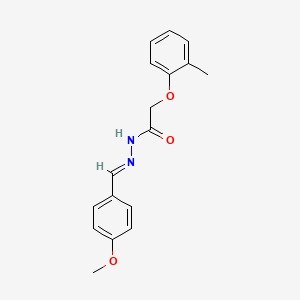

![molecular formula C15H22N4O2 B5513923 3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5513923.png)

3-hydroxy-4-methyl-1-(1,2,5-trimethyl-4-piperidinyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines can involve various methods, including the condensation of 4-piperidinones with malononitrile and 5-pyrazolones, resulting in substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans. This method demonstrates the flexibility and complexity of synthesizing such molecules, highlighting the importance of catalysts and reaction conditions (Shestopalov et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives, including the compound , often involves detailed analysis through techniques like X-ray diffraction. This allows for the understanding of tautomeric forms and the stabilization of these molecules through intramolecular hydrogen bonding and the delocalization of charge, providing insights into their chemical behavior and reactivity (Buzykin et al., 2014).

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridines participate in various chemical reactions, showcasing their reactivity and potential for functionalization. The reactions can include condensation, cyclization, and interaction with different reagents to produce a wide range of derivatives with diverse functional groups. This versatility is crucial for the development of new materials and biologically active compounds (Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]pyridines, such as solubility, melting points, and stability, can vary significantly depending on their specific substitutions and structural features. These properties are essential for determining their suitability in various applications, from materials science to pharmaceuticals. Studies on specific derivatives provide valuable data for understanding the physical characteristics of these compounds (El-Menyawy et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, tautomerism, and the ability to undergo various chemical transformations, are pivotal for the application of pyrazolo[3,4-b]pyridines. Their interaction with different chemical reagents, ability to form stable structures, and participation in forming complex molecular systems are of particular interest for synthetic chemistry and drug development (Gubaidullin et al., 2014).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

- Synthesis of Functionalized Pyridines : The compound is utilized in the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, demonstrating its utility in chemical reactions to create complex molecular structures (Mekheimer, Mohamed, & Sadek, 1997).

- Formation of Benzopyranylamine Compounds : It's involved in the formation of benzopyranylamine compounds, which have shown anti-tumor activity against various cancer cell lines (Jurd, 1996).

Biological and Pharmaceutical Research

- Antitumor Activity : Some derivatives exhibit significant antitumor activity, showing potential as chemotherapeutic agents (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

- Antimicrobial Properties : Certain derivatives have been synthesized and shown significant biological activity against a variety of microorganisms, suggesting potential use in antimicrobial therapies (Suresh, Lavanya, & Rao, 2016).

Tautomerism and Structural Studies

- Structural Analysis : The tautomeric structure of certain derivatives, including their crystal and solution forms, has been analyzed, contributing to a deeper understanding of their chemical properties (Buzykin, Gubaidullin, Nabiullin, & Saifina, 2014).

Chemical Interactions and Characterizations

- Molecular Interaction Studies : Research on the molecular interactions of similar compounds with cannabinoid receptors has provided insights into their binding properties and potential therapeutic applications (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Potential in Device Applications

- Optoelectronic Applications : Derivatives of similar structures have been explored for their use in optoelectronic applications, particularly in the development of devices showing photovoltaic properties (El-Menyawy, Zedan, & Nawar, 2019).

Propiedades

IUPAC Name |

4-methyl-1-(1,2,5-trimethylpiperidin-4-yl)-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-8-5-12(20)16-14-13(8)15(21)17-19(14)11-6-10(3)18(4)7-9(11)2/h5,9-11H,6-7H2,1-4H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFIEUFRENOXDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(CN1C)C)N2C3=C(C(=CC(=O)N3)C)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1-(1,2,5-trimethylpiperidin-4-yl)-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)

![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)

![4-[4-(phenylacetyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5513870.png)

![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)

![(3R*,4R*)-3-methyl-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5513890.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)